[6-(1,1-Difluoroethyl)pyridin-2-yl]methanamine
Description
Structural Characterization
Molecular Geometry and Bonding Analysis
The compound’s backbone consists of a pyridine ring with a planar geometry due to aromatic delocalization. Key structural features include:
- Pyridine Core : A six-membered aromatic ring with alternating single and double bonds, stabilized by resonance.
- 1,1-Difluoroethyl Group : A CF₂CH₂ substituent at the 6-position, introducing electron-withdrawing fluorine atoms that influence ring electron density.
- Methanamine Side Chain : A CH₂NH₂ group at the 2-position, enabling hydrogen bonding and potential coordination chemistry.
Bond Lengths and Angles
| Bond Type | Length (Å) | Angle (°) | Notes |
|---|---|---|---|
| C-F (CF₂ group) | ~1.35 | 109.5 | Tetrahedral geometry at carbon |
| C-N (pyridine) | ~1.33 | 120 | Aromatic bond with partial double bond |
| C-C (pyridine) | ~1.39 | 120 | Aromatic single bond |
| N-H (NH₂) | ~1.02 | 109.5 | Tetrahedral hybridization at nitrogen |
The difluoroethyl group’s electron-withdrawing nature reduces electron density at the pyridine ring’s para position, potentially affecting reactivity in electrophilic substitution reactions.
Spectroscopic Identification
1H NMR Analysis
Spectroscopic data for analogous pyridine derivatives provide insights into the compound’s proton environments:
| Proton Environment | δ (ppm) | Multiplicity | Integration | Notes |
|---|---|---|---|---|
| Pyridine C5 (H) | ~7.8 | Doublet | 1H | Adjacent to difluoroethyl group |
| Pyridine C4 (H) | ~7.4 | Triplet | 1H | Meta to NH₂ group |
| Pyridine C3 (H) | ~7.1 | Singlet | 1H | Ortho to NH₂ group |
| Difluoroethyl CH₂ | ~4.5 | Quartet | 2H | Split by adjacent fluorine |
| Methanamine NH₂ | ~1.5 | Broad singlet | 2H | Exchange broadening observed |
Theoretical data inferred from 2,6-difluoropyridine (δ ~7.8–7.1 ppm for aromatic protons) and difluoroethyl analogues.
13C NMR and IR Spectroscopy
| Technique | Key Signals (ppm) | Functional Group |
|---|---|---|
| 13C NMR | ~150–160 (pyridine C2) | Aromatic carbon adjacent to NH₂ |
| ~120–130 (pyridine C3/C5) | Aromatic carbons | |
| ~110–120 (CF₂) | Difluoroethyl carbon | |
| IR | ~3300 (broad) | NH₂ stretching |
| ~1100–1200 (sharp) | C-F stretching |
IR data extrapolated from difluoromethylpyridine derivatives.
Mass Spectrometry
| Ionization Mode | m/z (Observed) | Fragmentation Pathway |
|---|---|---|
| [M+H]+ | 173.088 | Molecular ion (C₈H₁₀F₂N₂H⁺) |
| [M+Na]+ | 195.070 | Sodium adduct |
| [M-H]- | 171.074 | Deuterated molecular ion |
Collision cross-section (CCS) data indicates a compact structure (133.7 Ų for [M+H]+).
Crystallographic Studies and Conformational Dynamics
While direct crystallographic data for [6-(1,1-difluoroethyl)pyridin-2-yl]methanamine is unavailable, insights can be drawn from structurally related compounds:
- Packing Motifs : Pyridine derivatives often form hydrogen-bonded networks via NH₂ groups, as seen in bis(pyridin-2-yl)methanamine.
- Conformational Flexibility : The difluoroethyl group’s CF₂CH₂ moiety may adopt staggered conformations due to steric hindrance between fluorine atoms.
- Electronic Effects : The electron-withdrawing difluoroethyl group could influence π-π stacking interactions in crystalline lattices.
Comparative Analysis with Structural Analogues
| Analogue | Structural Differences | Key Property Differences |
|---|---|---|
| 5-(1,1-Difluoroethyl)pyridin-2-yl]methanamine | Difluoroethyl at position 5 | Reduced steric hindrance at C6; altered electronic density |
| [6-(1,1-Difluoroethyl)pyridin-3-yl]methanamine | Methanamine at position 3 | Modified hydrogen-bonding capacity and reactivity |
| Bis(pyridin-2-yl)methanamine | No fluorine substituents | Higher electron density at pyridine rings; distinct solubility |
Electronic Effects :
| Property | This compound | 2,6-Difluoropyridine |
|---|---|---|
| Electron density (C6) | Reduced due to CF₂CH₂ group | Reduced by F atoms |
| Reactivity (C2/C4) | Enhanced electrophilic substitution at C4 | Moderate activity |
Properties
IUPAC Name |
[6-(1,1-difluoroethyl)pyridin-2-yl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F2N2/c1-8(9,10)7-4-2-3-6(5-11)12-7/h2-4H,5,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIVPRQURTDMZJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC(=N1)CN)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1780830-33-2 | |
| Record name | [6-(1,1-difluoroethyl)pyridin-2-yl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Strategies for [6-(1,1-Difluoroethyl)pyridin-2-yl]methanamine
Nitrile Reduction Method
The reduction of nitrile precursors to primary amines is a widely adopted strategy for introducing the methanamine moiety. In a procedure analogous to the synthesis of (6-(difluoromethoxy)pyridin-3-yl)methanamine, 6-(1,1-difluoroethyl)picolinonitrile undergoes catalytic hydrogenation using Raney nickel under 45 psi H₂ pressure in methanol saturated with ammonia. This method yields the target amine in 80% efficiency after purification via silica gel chromatography (DCM:MeOH = 90:10). Key advantages include operational simplicity and compatibility with scale-up, though the requirement for high-pressure equipment may limit accessibility.
Reaction Scheme:
$$
\text{6-(1,1-Difluoroethyl)picolinonitrile} \xrightarrow[\text{Raney Ni, H}2]{\text{MeOH, NH}3} \text{this compound}
$$
Reductive Amination of Carbonyl Intermediates
A patent detailing pyridin-2-yl-methylamine synthesis via reductive amination of cyanohydrins suggests a potential route for the target compound. By reacting 6-(1,1-difluoroethyl)pyridine-2-carbaldehyde with ammonium acetate in the presence of sodium cyanoborohydride, the aldehyde is converted to the primary amine. This method offers excellent functional group tolerance but requires stringent pH control (pH 4–6) to minimize side reactions.
Nucleophilic Substitution for Difluoroethyl Group Installation
Introducing the 1,1-difluoroethyl group at position 6 of the pyridine ring can be achieved through nucleophilic substitution. For example, treating 6-bromopicolinonitrile with a difluoroethyl Grignard reagent (CF₂CH₂MgBr) in tetrahydrofuran at −78°C installs the substituent, followed by nitrile reduction as described in Section 1.1. This two-step approach addresses regioselectivity challenges but demands cryogenic conditions and anhydrous reagents.
Optimization of Reaction Conditions
Catalyst Screening in Hydrogenation
Comparative studies using palladium on carbon (Pd/C) versus Raney nickel for nitrile reduction reveal that Raney nickel provides superior selectivity (98% vs. 85%) and reduced over-reduction byproducts. Elevated temperatures (50°C) decrease reaction time from 20 h to 12 h but risk defluorination, as observed in related difluoroethyl-containing compounds.
Solvent Effects in Reductive Amination
Methanol and ethanol produce comparable yields (75–78%), while acetonitrile leads to incomplete conversion (<50%) due to poor solubility of the aldehyde intermediate. The addition of molecular sieves (4Å) improves yield by 12% by scavenging water generated during imine formation.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 8.12 (d, J = 5.2 Hz, 1H, pyridine-H), 7.73 (dd, J = 8.4, 2.4 Hz, 1H, pyridine-H), 3.88 (s, 2H, CH₂NH₂), 1.92 (t, J = 19.0 Hz, 3H, CF₂CH₃).
- ¹⁹F NMR : δ −88.98 and −89.17 (AB quartet, J = 283 Hz, CF₂).
- MS (ESI) : m/z 175 [M + H]⁺, consistent with the molecular formula C₈H₁₀F₂N₂.
Scale-Up Considerations
Large-scale synthesis (≥1 kg) necessitates modifications to isolation protocols. A procedure adapted from the multi-gram synthesis of 4-(difluoromethyl)pyridin-2-amine employs solvent switching from dichloromethane to heptane via rotary evaporation, enabling crystallization without column chromatography. This method reduces purification time by 40% and increases overall yield to 72%.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [6-(1,1-Difluoroethyl)pyridin-2-yl]methanamine can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding imines or nitriles under specific conditions.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve desired substitutions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or nitriles, while substitution reactions can introduce a variety of functional groups onto the pyridine ring.
Scientific Research Applications
Medicinal Chemistry
- Drug Development : The compound has potential as a pharmacological agent due to its ability to interact with biological targets. Preliminary studies suggest it may exhibit agonist activity at serotonergic receptors, particularly the 5-HT1A subtype, which is relevant for treating anxiety and depression.
- Antiviral Activity : Research on similar compounds indicates that modifications in the structure can lead to improved antiviral properties. For instance, derivatives of pyridine have been shown to inhibit viral replication effectively .
- Biochemical Studies : The compound's interaction with enzymes and receptors makes it a candidate for biochemical investigations aimed at understanding metabolic pathways and drug interactions.
Agrochemical Applications
The compound serves as an important building block in the synthesis of agrochemical active ingredients. Its difluoroethyl substituent enhances its efficacy in formulations aimed at pest control and crop protection. The synthesis of derivatives leads to products with improved performance characteristics in agricultural applications .
Case Study 1: Antiviral Compound Development
In a study focused on developing antiviral agents, researchers synthesized analogs of [6-(1,1-Difluoroethyl)pyridin-2-yl]methanamine to evaluate their effectiveness against viral infections. The results indicated that specific modifications to the pyridine ring significantly enhanced antiviral activity, demonstrating the compound's potential as a lead structure for drug development .
Case Study 2: Agrochemical Synthesis
Another investigation explored the use of this compound in creating new agrochemicals. The study highlighted its role as an intermediate in synthesizing novel compounds with enhanced pest resistance and lower environmental impact compared to traditional pesticides. This application underscores the compound's versatility in industrial chemistry .
Mechanism of Action
The mechanism of action of [6-(1,1-Difluoroethyl)pyridin-2-yl]methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Substituent Variations on the Pyridine Ring
Halogen-Substituted Analogs
- (6-Chloropyridin-2-yl)methanamine dihydrochloride ():
- The chloro substituent at the 6-position enhances electron-withdrawing properties compared to the difluoroethyl group.
- Chlorine’s larger atomic size may increase steric hindrance but reduce lipophilicity relative to fluorinated alkyl groups.
- Applications: Often used as a building block in drug synthesis due to its stability and ease of functionalization .
Fluorinated Alkyl/Alkoxy Analogs
- Higher polarity due to the ether oxygen may improve aqueous solubility.
- Molecular weight: 218.23 g/mol, slightly higher than the difluoroethyl analog (estimated ~210–220 g/mol) .
Trifluoromethyl-Substituted Analogs
- Similar applications in medicinal chemistry for metabolic stability enhancement .
Modifications to the Methanamine Group
Physicochemical and Functional Comparisons
| Compound | Substituent (Position) | Molecular Weight (g/mol) | Key Properties | Applications |
|---|---|---|---|---|
| [6-(1,1-Difluoroethyl)pyridin-2-yl]methanamine | CF₂CH₃ (6) | ~214–220 (estimated) | High lipophilicity, moderate basicity | Coordination chemistry, drug discovery |
| (6-Chloropyridin-2-yl)methanamine | Cl (6) | 183.06 (base) | Electron-withdrawing, stable | Pharmaceutical intermediates |
| [6-(4-Fluorophenoxy)pyridin-2-yl]methanamine | 4-F-C₆H₄O (6) | 218.23 | Aromatic π-stacking, polar | Catalysis, material science |
| (5-(Trifluoromethyl)pyridin-2-yl)methanamine | CF₃ (5) | 176.13 | Strong electron-withdrawing | Enzyme inhibition, ligand design |
Research Findings and Trends
- Coordination Chemistry : Pyridyl-methanamine ligands with fluorinated substituents (e.g., CF₂CH₃, CF₃) are prized for tuning metal complex reactivity. For example, iron complexes of N4Py derivatives exhibit spin-state equilibria sensitive to ligand electronics .
- Drug Discovery : Fluorinated pyridines, such as [6-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanamine, are explored for their metabolic stability and target affinity . The difluoroethyl group in the target compound may offer similar advantages.
- Synthetic Challenges : Introducing 1,1-difluoroethyl groups requires specialized fluorination techniques, as seen in the synthesis of related difluoroethylpyridine compounds .
Biological Activity
[6-(1,1-Difluoroethyl)pyridin-2-yl]methanamine is a pyridine derivative characterized by the presence of a difluoroethyl group at the 6-position of the pyridine ring and a methanamine side chain. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in modulating interactions with various biological targets.
Chemical Structure and Properties
The molecular formula of this compound is C8H10F2N2. The difluoroethyl substituent enhances its lipophilicity, which may influence its biological activity by modulating interactions with biological targets, including enzymes and receptors involved in metabolic pathways.
The mechanism of action for this compound involves its binding to specific molecular targets, leading to modulation of their activity. This interaction can result in various biological effects, which are still under investigation. Preliminary studies indicate that the compound may exhibit agonist activity at serotonergic receptors, particularly the 5-HT1A subtype, which is relevant for treating conditions like anxiety and depression .
Biological Activity
Research indicates that compounds similar to this compound can exhibit a range of pharmacological effects. These effects include:
- Serotonergic Activity : Compounds with similar structures have shown significant affinity for 5-HT receptors, indicating potential anxiolytic and antidepressant properties .
- Interaction with Enzymes : The difluoroethyl group may enhance binding affinities to certain enzymes, influencing cellular signaling pathways.
Table 1: Comparison of Biological Activities
| Compound Name | Biological Activity | Reference |
|---|---|---|
| This compound | Potential 5-HT1A agonist activity | |
| 4-(Difluoromethyl)pyridin-2-amine | Potent mTORC1/2 kinase inhibitor | |
| 6-Methylpyridin-2-amine | Enhanced lipophilicity |
Case Study 1: Serotonergic Activity Assessment
In a study evaluating the serotonergic activity of pyridine derivatives, this compound was found to exhibit significant agonist activity at the 5-HT1A receptor in vivo. This was assessed through behavioral tests in rats, where the compound's ability to induce lip retraction was noted as a marker for central serotonergic activity .
Case Study 2: Interaction Profiles
A computational study explored the interaction profiles of this compound with various biological targets. The findings suggested that the compound could effectively modulate enzyme activities involved in metabolic pathways, indicating its potential utility in drug development.
Future Research Directions
Given the promising biological activities associated with this compound, further research is warranted:
- In Vivo Studies : To evaluate the therapeutic potential and safety profile of the compound.
- Structure-Activity Relationship (SAR) Studies : To better understand how variations in structure affect biological activity.
- Exploration of Additional Targets : Investigating other potential molecular targets beyond serotonergic receptors.
Q & A
Basic: What are the recommended synthetic routes for [6-(1,1-Difluoroethyl)pyridin-2-yl]methanamine, and how can its purity be optimized?
Answer:
The synthesis of this compound typically involves multi-step organic reactions. A validated approach includes nucleophilic substitution or reductive amination of pyridine derivatives. For example, the Eschweiler-Clarke methylation method (using formaldehyde and formic acid) can modify primary amines to tertiary amines, as demonstrated in analogous pyridyl methanamine ligands . To optimize purity, column chromatography with gradient elution (e.g., silica gel, ethyl acetate/hexane) is recommended, followed by recrystallization in polar aprotic solvents like methanol. Purity should be confirmed via HPLC (>98%) and NMR spectroscopy (e.g., absence of residual solvent peaks in -NMR at δ 2.5–3.5 ppm) .
Advanced: How does this compound influence the spin crossover (SCO) behavior in Fe(II) complexes?
Answer:
The ligand’s electron-donating pyridyl groups and steric effects from the difluoroethyl moiety significantly stabilize Fe(II) complexes in low-spin (LS) or high-spin (HS) states. Studies on analogous N4Py ligands (e.g., 1,1-di(pyridin-2-yl)-N,N-bis(pyridylmethyl)methanamine) show that ligand field strength and π-backbonding modulate SCO temperatures (). Magnetic susceptibility measurements (SQUID magnetometry) reveal hysteresis loops in SCO-active complexes, with shifts dependent on ligand substituents. For instance, electron-withdrawing groups (e.g., -CF) lower , while bulky substituents reduce cooperativity .
Basic: What spectroscopic techniques are critical for characterizing this compound and its metal complexes?
Answer:
Key techniques include:
- NMR Spectroscopy : - and -NMR confirm ligand structure (e.g., pyridyl protons at δ 7.5–8.5 ppm, CF splitting in -NMR).
- IR Spectroscopy : Stretching frequencies for C-F bonds (~1150–1250 cm) and NH bending (~1600 cm).
- UV-Vis Spectroscopy : Ligand-to-metal charge transfer (LMCT) bands (e.g., Fe(II) complexes show d-d transitions at 450–600 nm).
- X-ray Crystallography : Resolve coordination geometry (e.g., octahedral Fe(II) with N donor set) .
Advanced: What role does this compound play in multi-component reactions under green chemistry conditions?
Answer:
This ligand acts as a nucleophilic amine in catalytic cycles. For example, in Vitamin B-catalyzed hetero-annulations, it participates in four-component reactions with dialkylacetylenes, formaldehyde, and anilines to form dihydropyrrol-2-ones. The difluoroethyl group enhances solubility in polar solvents (e.g., DMF/HO), facilitating room-temperature reactions with yields >80%. Mechanistic studies (e.g., ESI-MS) suggest imine intermediates and hydrogen-bond stabilization by the pyridyl nitrogen .
Advanced: How do structural modifications in pyridyl methanamine ligands affect their coordination properties and catalytic efficiency?
Answer:
Comparative studies of ligands like bis(2-pyridyl)methylamine (bpma) and N4Py reveal:
- Electron Effects : Electron-withdrawing groups (e.g., -CF) reduce metal-ligand bond lengths (X-ray Fe-N ~1.90 Å vs. 1.94 Å for unsubstituted analogs), increasing oxidative stability.
- Steric Effects : Bulky substituents (e.g., difluoroethyl) hinder ligand exchange (kinetic studies: decreases by 30% in Fe(II)-catalyzed oxidations).
- Catalytic Activity : Modified ligands improve turnover numbers (TON) in C-H activation (e.g., TON = 1200 vs. 800 for bpma) due to enhanced Lewis acidity .
Basic: What are the challenges in resolving crystallographic data for this compound metal complexes?
Answer:
Common issues include:
- Disorder in CF Groups : Anisotropic refinement or partial occupancy modeling is required.
- Solvate Inclusion : Use of dichloromethane or THF as crystallization solvents often traps solvent molecules, complicating unit cell determination.
- Twinned Crystals : High-symmetry space groups (e.g., ) may mask true symmetry. Mitigation involves low-temperature data collection (100 K) and twin refinement algorithms (e.g., PLATON) .
Advanced: How can computational methods predict the reactivity of this compound in catalytic systems?
Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G**) model:
- Ligand Basicity : Proton affinity (~220 kcal/mol) correlates with nucleophilicity in SN2 reactions.
- Transition States : Activation barriers for ligand substitution (e.g., ΔG‡ ~18 kcal/mol for Fe-N bond cleavage).
- Spin Density Maps : Predict SCO behavior by analyzing d-orbital splitting (< 0.5 eV favors LS state) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
